Bis(trimethylsilyl)acetonitrile
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Overview
Description
2,2-bis(trimethylsilyl)acetonitrile is an organosilicon compound with the molecular formula C8H19NSi2. It is characterized by the presence of two trimethylsilyl groups attached to a central acetonitrile moiety. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds .
Preparation Methods
2,2-bis(trimethylsilyl)acetonitrile can be synthesized through various methods. One common synthetic route involves the reaction of acetonitrile with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups . Industrial production methods may involve similar reactions but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2,2-bis(trimethylsilyl)acetonitrile undergoes a variety of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylsilyl groups are replaced by other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Silylation Reactions: It can act as a silylating agent, transferring its trimethylsilyl groups to other molecules.
Common reagents used in these reactions include bases like sodium hydride, reducing agents like lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2-bis(trimethylsilyl)acetonitrile has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.
Material Science: It is employed in the preparation of silicon-containing polymers and materials.
Analytical Chemistry: It is used in gas chromatography and mass spectrometry as a derivatizing agent to improve the volatility and detectability of analytes
Mechanism of Action
The mechanism of action of 2,2-bis(trimethylsilyl)acetonitrile involves the transfer of its trimethylsilyl groups to other molecules. This silylation process can protect reactive functional groups during chemical synthesis, making it easier to manipulate complex molecules. The compound can also act as a nucleophile or electrophile, depending on the reaction conditions .
Comparison with Similar Compounds
2,2-bis(trimethylsilyl)acetonitrile is unique due to the presence of two trimethylsilyl groups, which provide steric hindrance and enhance its stability. Similar compounds include:
(Trimethylsilyl)acetonitrile: Contains only one trimethylsilyl group and is less sterically hindered.
N,O-Bis(trimethylsilyl)acetamide: Used as a silylating reagent but has different reactivity and applications.
These compounds share some chemical properties but differ in their reactivity and specific applications, highlighting the unique features of 2,2-bis(trimethylsilyl)acetonitrile .
Properties
Molecular Formula |
C8H19NSi2 |
---|---|
Molecular Weight |
185.41 g/mol |
IUPAC Name |
2,2-bis(trimethylsilyl)acetonitrile |
InChI |
InChI=1S/C8H19NSi2/c1-10(2,3)8(7-9)11(4,5)6/h8H,1-6H3 |
InChI Key |
KOPOPBCJVOTRMB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(C#N)[Si](C)(C)C |
Origin of Product |
United States |
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